molecular formula C15H18N2O5 B130302 Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate CAS No. 908230-99-9

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate

Cat. No. B130302
M. Wt: 306.31 g/mol
InChI Key: LYDZBGHQFWXWID-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate is a chemical compound that is part of a broader class of hydrazine derivatives. These compounds have been studied for various applications, including their use as insect growth regulators, in the synthesis of pharmaceuticals, and for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of tert-butyl hydrazine derivatives can be complex and often involves multiple steps. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, a related compound, was achieved through a multi-step process starting from 1-tert-butylhydrazine . Similarly, N-tert-butoxycarbonylaminophthalimide has been used as a reagent for converting alcohols into alkylated tert-butylcarbazates or hydrazines via the Mitsunobu protocol . These methods highlight the versatility and complexity of synthesizing tert-butyl hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl hydrazine derivatives has been a subject of investigation. For example, the crystal and molecular structures of tert-butyloxycarbonyl derivatives of cyclotetrasulfurdihydrazide and cyclohexasulfurhydrazide were determined by X-ray analyses, revealing that both sulfur(II)-nitrogen rings exist in crown conformation with sp2-hybridized nitrogen atoms . Additionally, the crystal structure of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine was determined, showing a dimer linked by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl hydrazine derivatives can undergo various chemical reactions. For instance, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives was promoted by potassium tert-butoxide . Unexpected cleavage of the C–S bond was observed during the hydrazination of a tert-butyl hydrazine derivative, leading to the formation of different compounds and highlighting the potential for unexpected reactions in this class of chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl hydrazine derivatives are influenced by their molecular structure. For example, the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines was found to be affected by the hydrophobicity and bulkiness of substituents, with para substitution with lower alkyls and halogens being the most favorable . Spectroscopic analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provided insights into the vibrational frequencies, HOMO and LUMO analysis, and first hyperpolarizability, suggesting an extended π-electron delocalization over the molecule, which is responsible for its nonlinearity .

Scientific Research Applications

Decomposition and Environmental Remediation

  • Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Applications : A study demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE, a related compound, suggesting potential environmental remediation applications (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants

  • Environmental Impact and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research on SPAs, including tert-butyl-based antioxidants, reviews their occurrence, human exposure, and potential toxicity, highlighting the importance of developing SPAs with lower environmental impact (Liu & Mabury, 2020).

Electrochemical Sensors and Biosensors

  • Advancements in Electrochemical Sensors : A review on the development of electrochemical sensors and biosensors using polyphenazine or polytriphenylmethane redox polymers and carbon nanotubes suggests the potential for sensitive detection mechanisms, possibly relevant for monitoring related tert-butyl compounds (Barsan et al., 2015).

Biodegradation and Fate in Soil and Groundwater

  • Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : This review summarizes knowledge on the biodegradation and fate of ETBE, a compound structurally related to tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate, in soil and groundwater, providing insight into microbial degradation pathways and environmental behavior (Thornton et al., 2020).

Safety And Hazards

The safety and hazards associated with “Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate” are not explicitly mentioned in the searched resources.


Future Directions

The future directions for “Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate” are not explicitly mentioned in the searched resources. However, similar compounds such as tert-butyl hydrazinecarboxylates are important intermediates in the synthesis of several novel organic compounds and have wide applications in pharmaceuticals, polymers, and dye industries5.


Please note that the information provided is based on the available resources and there might be more comprehensive and updated resources out there. For a more detailed and accurate analysis, consulting a specialist or conducting a thorough literature review is recommended.


properties

IUPAC Name

tert-butyl N-[(2-oxo-3,4-dihydrochromene-3-carbonyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)17-16-12(18)10-8-9-6-4-5-7-11(9)21-13(10)19/h4-7,10H,8H2,1-3H3,(H,16,18)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZBGHQFWXWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327588
Record name NSC668039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate

CAS RN

908230-99-9
Record name NSC668039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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